molecular formula C11H15Cl2NO2S B8372802 N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine

N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine

Cat. No.: B8372802
M. Wt: 296.2 g/mol
InChI Key: KZKWGXQAMKHKGK-UHFFFAOYSA-N
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Description

N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine is a useful research compound. Its molecular formula is C11H15Cl2NO2S and its molecular weight is 296.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15Cl2NO2S

Molecular Weight

296.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)sulfonylethyl]propan-2-amine

InChI

InChI=1S/C11H15Cl2NO2S/c1-8(2)14-5-6-17(15,16)9-3-4-10(12)11(13)7-9/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

KZKWGXQAMKHKGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 44.27 g (0.107 mole of N-[2-[(3,4-dichlorophenyl)sulfonyl]ethyl]-N-(1-methylethyl)carbamic acid phenyl ester in 300 ml of 48% HBr was heated at reflux for 12 hr. The reaction mixture was cooled to room temperature, made alkaline with 50% sodium hydroxide-ice and extracted with chloroform. The chloroform layer was extracted with 1N sulfuric acid. The sulfuric acid layer was extracted with chloroform and the chloroform layers combined and evaporated to an oil, the free base of the title compound. A portion of the oil was reacted with ethereal hydrogen chloride to give an overall yield of 32.4% white crystalline product, m.p. 219°-221° C.
Name
N-[2-[(3,4-dichlorophenyl)sulfonyl]ethyl]-N-(1-methylethyl)carbamic acid phenyl ester
Quantity
0.107 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium hydroxide ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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